molecular formula C11H11FO2 B576271 5-(4-Fluorophenyl)-4-pentenoic acid CAS No. 190595-67-6

5-(4-Fluorophenyl)-4-pentenoic acid

Cat. No. B576271
CAS RN: 190595-67-6
M. Wt: 194.205
InChI Key: RFDQZGBDIZQZKE-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-4-pentenoic acid, also known as 5-(4-Fluorophenyl)valeric acid, is a chemical compound with the molecular formula C11H13FO2 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)-4-pentenoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)-4-pentenoic acid is a white shiny crystalline powder . It has a molecular weight of 196.218123 g/mol . The compound has a melting point of 70.0-79.0°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anesthetic Agents

Neuropharmacology and Receptor Studies

Organic Synthesis and Chemical Reactions

Anticancer Potential

Computational Studies and Molecular Docking

Safety and Hazards

5-(4-Fluorophenyl)-4-pentenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-(4-Fluorophenyl)-4-pentenoic acid are not available, related fluorinated compounds have shown potential in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex . This suggests potential future research directions in exploring the therapeutic possibilities of fluorinated compounds.

properties

IUPAC Name

(E)-5-(4-fluorophenyl)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDQZGBDIZQZKE-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-4-pentenoic acid

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